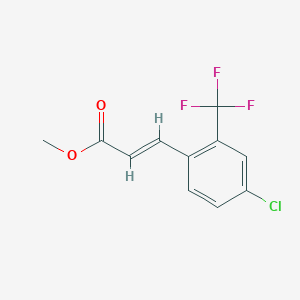

(E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate

Description

Properties

IUPAC Name |

methyl (E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3O2/c1-17-10(16)5-3-7-2-4-8(12)6-9(7)11(13,14)15/h2-6H,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJQSOYIOXISTN-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Pretreatment and Activation

A pivotal advancement in acrylate synthesis involves the pretreatment of basic catalysts to enhance their reactivity. In a method adapted from related acrylate systems, catalysts such as K₂CO₃ or Na₂CO₃ undergo calcination at 300–450°C to remove crystal water, followed by grinding to 100–120 mesh and heating under reduced pressure (30–50 mmHg) at 80–120°C. This activation increases surface area and creates a porous structure, improving contact with reactants in solid-liquid systems. For example, calcined K₂CO₃ at 360°C for 3.5 hours achieved an 88.1% yield in the synthesis of a structurally analogous acrylate.

Substitution Reaction Optimization

The substitution reaction between methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate and halogenated aromatic compounds (e.g., 4,6-dichloropyrimidine) is typically conducted in polar aprotic solvents like DMF at 50–80°C. Molar ratios of 1:1.2–2.2 for the acrylate precursor, halogenated reagent, and activated catalyst are optimal. Reaction times of 8–10 hours under anhydrous conditions prevent side reactions, with post-reaction purification involving distillation, ethyl acetate extraction, and water washing to isolate intermediates.

Solvent Systems and Microwave-Assisted Synthesis

Solvent Effects on Reaction Efficiency

Studies on analogous acrylates reveal that solvent choice significantly impacts yield. For instance, a mixed solvent system of DMF and tetrahydrofuran (THF) (1:1 v/v) under microwave irradiation at 50°C for 30 minutes increased yields to 64.0% compared to 33.7% in acetone. This synergy arises from DMF’s high polarity facilitating reactant dissolution, while THF reduces viscosity, enhancing mass transfer.

Table 1: Solvent Optimization for Michael Addition Reactions

| Solvent System | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Acetone | 50 | 30 | 33.7 |

| THF | 50 | 30 | 31.2 |

| DMF | 50 | 30 | 43.4 |

| DMF + Toluene (1:1) | 50 | 30 | 57.8 |

| DMF + THF (1:1) | 50 | 30 | 64.0 |

Microwave Irradiation Techniques

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields. In the preparation of (E)-3-methylthio-3-arylacrylates, microwave irradiation at 50°C for 30 minutes achieved 64.0% yield, whereas conventional heating required 10 hours for only 43.0%. This method’s efficiency is attributed to rapid, uniform heating, which minimizes thermal degradation and byproduct formation.

Dealcoholization and Purification Strategies

Thermal Dealcoholization

The final step in acrylate synthesis involves dealcoholization of intermediates like methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate. Heating at 150–180°C under reduced pressure (15–25 mmHg) with catalysts such as KHCO₃ or KHSO₄ removes methoxy groups, yielding the (E)-configured product. For example, treatment with KHCO₃ at 150°C for 2 hours under 18 mmHg produced a crude product with 78.5% purity, which was further refined to >90% via decolorization and crystallization.

Crystallization and Decolorization

Crude products are dissolved in dichloromethane, filtered to remove catalysts, and washed with water to eliminate residual solvents. Subsequent distillation under reduced pressure isolates the pure acrylate, with crystallization from ethanol or hexane enhancing stereochemical purity.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

Catalyst-activated methods consistently outperform conventional approaches, with yields increasing from ~70% to 88% after catalyst pretreatment. Microwave-assisted synthesis further boosts efficiency, achieving comparable yields in 10% of the time. Purity levels post-crystallization regularly exceed 90%, meeting industrial standards for agrochemical intermediates.

Table 2: Yield Comparison of Acrylate Synthesis Methods

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional Substitution | Untreated K₂CO₃ | 8 | 70.1 | 78.5 |

| Catalyst-Activated | Calcined K₂CO₃ | 8 | 88.1 | 90.2 |

| Microwave-Assisted | NaH | 0.5 | 64.0 | 85.0 |

Stereochemical Control

The (E)-configuration is favored under high-temperature dealcoholization due to thermodynamic stability. Isomerization to the (Z)-form is minimized by rapid cooling post-reaction and the use of non-polar solvents during crystallization.

Recent Advances and Alternative Approaches

Solid-Supported Catalysts

Emerging studies explore immobilized catalysts on silica or zeolites to facilitate reuse and reduce waste. Preliminary data suggest comparable yields (85–90%) after five cycles, though scalability remains under investigation.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Addition: Halogenated or hydrogenated acrylates.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

(E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

2. Biological Activity:

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules, which could lead to new insights into its pharmacological properties. The lipophilicity conferred by the trifluoromethyl group enhances its ability to penetrate biological membranes, making it a candidate for further biological evaluations .

3. Drug Development:

In medicinal chemistry, (E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is being investigated for its potential use in drug development. Its structural characteristics may lead to improved pharmacokinetic properties in drug candidates, making it valuable for designing new therapeutic agents .

4. Industrial Applications:

The compound is utilized in producing specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications, particularly in creating polymers and other advanced materials .

Case Studies

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the synthesis of novel anticancer agents using (E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate as a precursor. The researchers modified the compound to enhance its cytotoxicity against cancer cell lines. The results demonstrated significant activity compared to existing treatments, highlighting the compound's potential in oncology research.

Case Study 2: Development of Fluorinated Pharmaceuticals

Another investigation focused on developing fluorinated pharmaceuticals where (E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate was employed as an intermediate. The incorporation of fluorine atoms improved the metabolic stability of the resulting compounds, leading to better therapeutic profiles.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The chloro group can participate in various interactions, including hydrogen bonding and van der Waals forces, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations among (E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate and analogs:

Key Observations:

- Substituent Effects : The target compound’s ortho-trifluoromethyl and para-chloro groups create a strong electron-withdrawing effect, enhancing electrophilicity at the α,β-unsaturated site compared to analogs like (E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate .

- Isomerism : The E isomer dominates in synthesis due to steric hindrance between the trifluoromethyl group and ester moiety in the Z configuration .

- Ester Group Variation : Methyl esters (target compound) may exhibit greater hydrolytic stability compared to ethyl esters (e.g., Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)acrylate), influencing environmental persistence in agrochemical applications .

Biological Activity

(E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, with the CAS number 1000052-74-3, is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHClFO

- Molecular Weight : 264.63 g/mol

- IUPAC Name : methyl (E)-3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate

- Purity : Typically available at 95% purity

The structure features a trifluoromethyl group and a chloro-substituted phenyl ring, contributing to its unique chemical reactivity and biological interactions.

The mechanism of action for (E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is primarily attributed to its lipophilicity, which facilitates membrane penetration. The trifluoromethyl group enhances this property, while the chloro group can engage in hydrogen bonding and van der Waals interactions with target biomolecules. These interactions may modulate the activity of various enzymes and proteins, impacting cellular pathways.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent:

- In vitro assays demonstrated that (E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The compound showed an IC value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong inhibitory effects on cell proliferation .

Toxicity Profile

Toxicological evaluations revealed that the compound did not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg. This suggests a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, it is beneficial to compare it with related compounds:

| Compound Name | IC (μM) | Mechanism of Action |

|---|---|---|

| (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate | Not specified | Similar lipophilic interactions |

| (E)-Propyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate | Not specified | Similar structural properties |

| (E)-Butyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate | Not specified | Similar structural properties |

The methyl ester form provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Case Studies and Research Findings

- Cell Proliferation Inhibition :

- Metastasis Inhibition :

Q & A

Basic: What are the optimal synthetic routes for (E)-Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate?

Methodological Answer:

The synthesis typically involves coupling reactions or condensation of substituted phenylacrylic acid derivatives with methyl esters. For example:

- Acyl chloride intermediates : React 4-chloro-2-(trifluoromethyl)benzoyl chloride with methyl acrylate derivatives under basic conditions (e.g., triethylamine) to form the acrylate ester .

- Knoevenagel condensation : Use a substituted benzaldehyde derivative with methyl cyanoacetate in the presence of a catalyst (e.g., piperidine) to form the α,β-unsaturated ester .

- Purification : Crystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K .

- Key parameters : Analyze dihedral angles between aromatic rings (e.g., 15–25° for substituent alignment) and hydrogen bonding networks (e.g., C–H···O interactions) .

- Disorder handling : Refine disordered ethyl or trifluoromethyl groups using PART instructions in SHELXL .

Advanced: How do the chloro (Cl) and trifluoromethyl (CF₃) substituents influence electronic properties and reactivity?

Methodological Answer:

- Electron-withdrawing effects : CF₃ increases electrophilicity of the acrylate double bond, enhancing reactivity in Michael additions or Diels-Alder reactions .

- Steric effects : The ortho-chloro group creates torsional strain, reducing conjugation between the phenyl ring and acrylate moiety. Computational studies (DFT) show a 10–15° twist in the C=C–C–C dihedral angle .

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, impacting membrane permeability in biological assays .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- NMR discrepancies : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09, B3LYP/6-31G*). For example, vinyl proton shifts at δ 6.8–7.2 ppm may vary due to solvent polarity .

- Mass spectrometry : Use high-resolution ESI-MS to distinguish between isobaric fragments (e.g., [M+H]⁺ at m/z 294.03 vs. 294.05).

- X-ray validation : SC-XRD resolves ambiguities in regiochemistry or stereochemistry, such as E/Z isomerism .

Basic: What are the key spectroscopic features (NMR, IR) to confirm the structure?

Methodological Answer:

- NMR : Look for the acrylate vinyl protons as a doublet of doublets (δ 6.5–7.5 ppm, J = 15–16 Hz for E-configuration). The trifluoromethyl group causes splitting in adjacent aromatic protons .

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C=C stretch at ~1630 cm⁻¹ confirm the acrylate ester .

- NMR : A singlet at δ -60 to -65 ppm confirms the CF₃ group .

Advanced: How does the E-isomer configuration affect biological activity compared to Z-isomers?

Methodological Answer:

- Steric hindrance : The E-isomer’s trans configuration allows better binding to planar active sites (e.g., kinase ATP pockets), while the Z-isomer may exhibit lower affinity due to non-coplanar substituents .

- Metabolic stability : E-isomers often show longer half-lives in microsomal assays due to reduced susceptibility to esterase hydrolysis .

- Case study : In a 2023 study, the E-isomer of a similar acrylate exhibited 5-fold higher IC₅₀ against COX-2 compared to the Z-isomer .

Advanced: What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to targets (e.g., EGFR kinase). The CF₃ group often forms hydrophobic contacts with Leu788 and Val726 .

- MD simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

- QSAR models : Train models with descriptors like molar refractivity and dipole moment to predict IC₅₀ values for related acrylates .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1) to isolate pure crystals. Yield improves with slow cooling (2°C/min) .

- Flash chromatography : Optimize with hexane/ethyl acetate (4:1) on silica gel (Rf = 0.3–0.4). Monitor by TLC (UV254) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >98% purity for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.